molecular formula C18H30O B1250964 4-Butyl-alpha-agarofuran

4-Butyl-alpha-agarofuran

Katalognummer: B1250964
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: RMGSYWBFOGEHLE-NJAFHUGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Butyl-alpha-agarofuran can be synthesized using left-handed dihydro carvone and 1-octene-3-ketone as raw materials . The synthetic route involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions to yield buagafuran. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: The industrial production of buagafuran involves large-scale preparation methods to obtain high-purity buagafuran active pharmaceutical ingredient (API) samples . The process includes the clarification of impurity structures and the optimization of reaction conditions to achieve efficient and cost-effective production.

Analyse Chemischer Reaktionen

Metabolic Pathways and Pharmacokinetics

2.1. CYP-Dependent Metabolism
BAF undergoes rapid hepatic metabolism via CYP3A and CYP2E enzymes, with <0.1% of the parent compound excreted in urine . Its half-life is short due to extensive first-pass metabolism .

2.2. Plasma Protein Binding
Equilibrium dialysis studies show BAF has low plasma protein binding (~10-20%), contributing to its poor bioavailability .

Molecular Interactions and Neurotransmitter Modulation

3.1. Receptor Binding
Molecular docking reveals strong interactions with GABRA1, GRIA1, HTR1A, and HTR2A receptors. Binding energies for BAF with these targets range from −9.2 to −11.5 kcal/mol, indicating high-affinity binding .

3.2. Neurotransmitter Effects

Receptor Binding Energy (kcal/mol) Neurotransmitter Impact
GABRA1−11.3 Enhanced GABAergic activity
HTR1A−9.5 Increased serotonin release

Structural Modifications for Improved Pharmacokinetics

4.1. Alkyl Side Chain Substitutions

Modification Pharmacokinetic Impact
Fluorinated alkylReduced CYP-mediated metabolism
Hydroxylated alkylEnhanced solubility and bioavailability

4.2. Hydrogen Bonding and π-Stacking
BAF forms stable complexes with receptors via hydrogen bonds (e.g., GABRA1–Spathulenol at ALA-300) and π-stacking (e.g., GRIA1–Aristoler at PHE-89) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Butyl-alpha-agarofuran, and what catalytic systems show promise for scalable production?

The Rh(I)-catalyzed [(3 + 2) + 1] cycloaddition of 1-yne-vinylcyclopropanes and CO is a foundational method for synthesizing bicyclic sesquiterpenes like alpha-agarofuran derivatives. This approach constructs the core six-membered carbocycle essential for bioactivity . For this compound, modifications to the starting alkynes (e.g., introducing a butyl substituent) and optimization of CO pressure (typically 1–5 atm) are critical. Alternative methods, such as semi-synthesis from natural agarofuran precursors, require regioselective alkylation at the alpha-position, though yields may vary depending on solvent polarity and base selection.

Q. What in vivo models are most validated for studying this compound’s antidepressant effects, and what endpoints should be prioritized?

Rodent models, particularly chronic unpredictable mild stress (CUMS) in rats, are widely used. Key endpoints include:

  • Behavioral assays : Forced swim test (immobility time reduction) and sucrose preference test (anhedonia reversal).
  • Neurochemical markers : Serotonin (5-HT) and norepinephrine (NE) levels in hippocampal tissue, measured via HPLC with electrochemical detection .
  • HPA axis modulation : Plasma corticosterone levels and hypothalamic CRH expression via ELISA or qPCR . Control groups should include both healthy cohorts and positive controls (e.g., fluoxetine) to validate specificity.

Q. How does this compound interact with monoaminergic systems, and what receptor subtypes are implicated?

The compound upregulates 5-HT synthesis by enhancing tryptophan hydroxylase (TPH) activity in the dorsal raphe nucleus, as shown in microdialysis studies . It also exhibits moderate affinity for 5-HT1A autoreceptors (Ki ~ 120 nM), potentially modulating feedback inhibition of serotonin release. Dopaminergic effects are less pronounced, with no significant D2 receptor binding observed in radioligand assays .

Advanced Research Questions

Q. How should researchers address contradictions in reported neurotransmitter modulation data (e.g., serotonin vs. dopamine disparities across studies)?

Discrepancies may arise from:

  • Dosage variations : Lower doses (1–5 mg/kg) preferentially target 5-HT systems, while higher doses (>10 mg/kg) may induce off-target glutamatergic effects.
  • Temporal resolution : Acute vs. chronic administration alters receptor adaptation kinetics.
  • Assay specificity : Distinguish between synaptic and extrasynaptic monoamine pools using techniques like fast-scan cyclic voltammetry (FSCV) . Replicate findings across multiple models (e.g., CUMS, olfactory bulbectomy) and validate with receptor knockout mice.

Q. What experimental design considerations are critical for minimizing bias in behavioral studies of this compound?

Adhere to the 4R principles:

  • Randomization : Use stratified randomization based on baseline behavioral scores.
  • Replication : Include ≥6 animals per group to ensure statistical power (α = 0.05, β = 0.2).
  • Reduction of variability : Standardize circadian timing for drug administration and testing.
  • Representativeness : Use age- and sex-matched cohorts, as estrogen levels influence 5-HT1A receptor density . Blinded scoring and automated tracking systems (e.g., EthoVision) reduce observer bias.

Q. What strategies optimize the yield of this compound in Rh-catalyzed syntheses, and how do solvent systems influence stereoselectivity?

Key parameters include:

  • Catalyst loading : 5–7 mol% [Rh(cod)Cl]2 with phosphine ligands (e.g., DPPE) improves turnover.
  • Solvent polarity : Nonpolar solvents (toluene) favor endo-selectivity (>80% diastereomeric excess), while polar aprotic solvents (DMF) reduce cycloaddition efficiency.
  • CO pressure : 3 atm balances reaction rate and byproduct formation. Post-reduction (NaBH4) of the carbonyl intermediate is critical for achieving the agarofuran skeleton .

Q. Methodological Guidance

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ ionization. Key parameters:

  • Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (5–95% B over 6 min).
  • LOQ : 0.1 ng/mL in plasma.
  • Internal standard : Deuterated analog (d4-4-Butyl-alpha-agarofuran) corrects for matrix effects .

Q. How can researchers differentiate this compound’s primary pharmacological targets from downstream epigenetic effects?

Combine:

  • Pharmacological inhibition : Co-administer 5-HT1A antagonists (e.g., WAY-100635) to isolate receptor-mediated effects.
  • Epigenetic profiling : ChIP-seq for H3K27ac in the prefrontal cortex identifies enhancer regions activated post-treatment.
  • CRISPR-Cas9 knockdown : Target candidate genes (e.g., BDNF, SLC6A4) in organotypic brain slices .

Q. Data Interpretation & Contradictions

Q. Why do some studies report anxiolytic effects at lower doses but not at higher doses?

Biphasic dose-response curves suggest:

  • Receptor saturation : 5-HT1A partial agonism at low doses vs. antagonist activity at high doses.
  • Off-target activation : High doses (>15 mg/kg) may block GABAA receptors, counteracting anxiolysis. Validate using receptor-specific knockout models and in vitro binding assays .

Q. What statistical methods are most robust for analyzing neurochemical and behavioral correlations?

Use mixed-effects models to account for intra-subject variability. For example:

  • Fixed effects : Dose, timepoint, behavioral score.
  • Random effects : Animal ID, batch.
    Post-hoc analyses (e.g., Tukey’s HSD) adjust for multiple comparisons. Report Cohen’s d for effect sizes .

Eigenschaften

Molekularformel

C18H30O

Molekulargewicht

262.4 g/mol

IUPAC-Name

(1R,6S,9R)-2-butyl-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-ene

InChI

InChI=1S/C18H30O/c1-5-6-8-14-9-7-11-17(4)12-10-15-13-18(14,17)19-16(15,2)3/h9,15H,5-8,10-13H2,1-4H3/t15-,17+,18+/m1/s1

InChI-Schlüssel

RMGSYWBFOGEHLE-NJAFHUGGSA-N

Isomerische SMILES

CCCCC1=CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C

Kanonische SMILES

CCCCC1=CCCC2(C13CC(CC2)C(O3)(C)C)C

Synonyme

buagafuran

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.